1-(2,3-dihydro-1H-indol-5-yl)ethan-1-amine
Overview
Description
1-(2,3-Dihydro-1H-indol-5-yl)ethan-1-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by an indole ring system fused with an ethanamine group, making it a versatile molecule in synthetic and medicinal chemistry.
Preparation Methods
The synthesis of 1-(2,3-dihydro-1H-indol-5-yl)ethan-1-amine can be achieved through several routes. One common method involves the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione in the presence of concentrated sulfuric acid, followed by hydrolysis to yield the target amine . Industrial production methods often involve the reaction of indole with ethanone under basic conditions to form the desired product .
Chemical Reactions Analysis
1-(2,3-Dihydro-1H-indol-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides.
Scientific Research Applications
1-(2,3-Dihydro-1H-indol-5-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: It is used in the study of indole-based biological processes and as a precursor for biologically active molecules.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-indol-5-yl)ethan-1-amine involves its interaction with various molecular targets and pathways. It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways. For instance, indole derivatives are known to interact with serotonin receptors, affecting neurotransmission and exhibiting potential antidepressant effects .
Comparison with Similar Compounds
1-(2,3-Dihydro-1H-indol-5-yl)ethan-1-amine can be compared with other indole derivatives such as:
1-(2,3-Dihydro-1H-indol-5-yl)ethanone: Similar in structure but with a ketone group instead of an amine.
5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidine: A more complex structure with additional rings, showing different biological activities.
5-Acetyl-2,3-dihydroindole: Another indole derivative with an acetyl group, used in different synthetic applications. The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
1-(2,3-dihydro-1H-indol-5-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-3,6-7,12H,4-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQROIBMQDWLVQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)NCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
765945-09-3 | |
Record name | 1-(2,3-dihydro-1H-indol-5-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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